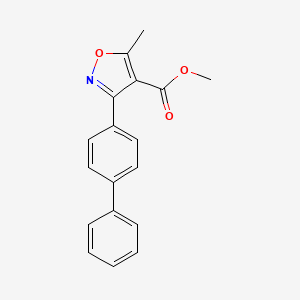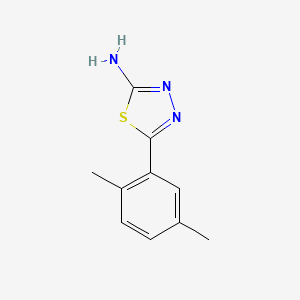
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with a glycolate. This reaction is often carried out in the presence of a tin (II) salt as a catalyst. The reaction conditions usually involve temperatures ranging from 0°C to 110°C. The product is then isolated by filtration and further purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenating agents, nucleophiles, and other reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial materials
作用機序
The mechanism of action of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-(3,5-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione: This compound has similar structural features but differs in the substitution pattern on the oxazolidine ring.
5-(2-Ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione: Another related compound with different substituents on the phenyl ring.
Uniqueness
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the dichlorophenyl group
特性
分子式 |
C9H5Cl2NO3 |
|---|---|
分子量 |
246.04 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-5-2-1-4(3-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChIキー |
VYYZTKPFFGZVSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)

![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)





